4-[(2,6-Dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol
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Overview
Description
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol is an organic compound that features a morpholine ring substituted with two methyl groups and a phenol ring substituted with two methoxy groups
Preparation Methods
The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol can be achieved through a Mannich reaction. This involves the reaction of curcumin pyrazole with formaldehyde and 2,6-dimethylmorpholine. The reaction typically proceeds under mild conditions and yields the desired product as a brownish-yellow powder . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being explored for therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol can be compared with similar compounds such as:
4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid: This compound has a similar morpholine ring but differs in the substitution pattern on the phenol ring.
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol: This compound features additional pyrazole and ethenyl groups, which may enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-2,6-dimethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-10-7-16(8-11(2)20-10)9-12-5-13(18-3)15(17)14(6-12)19-4/h5-6,10-11,17H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZLYACSUMUILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C(=C2)OC)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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